molecular formula C10H16O2 B13564236 4,4-dicyclopropylbutanoic Acid

4,4-dicyclopropylbutanoic Acid

Cat. No.: B13564236
M. Wt: 168.23 g/mol
InChI Key: CHFMNQOZLHUKBF-UHFFFAOYSA-N
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Description

4,4-Dicyclopropylbutanoic Acid is an organic compound characterized by the presence of two cyclopropyl groups attached to the fourth carbon of a butanoic acid chain. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dicyclopropylbutanoic Acid typically involves the reaction of cyclopropylmethyl bromide with a suitable butanoic acid derivative under controlled conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and optimized reaction conditions can significantly enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dicyclopropylbutanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopropyl groups can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

4,4-Dicyclopropylbutanoic Acid finds applications in several scientific domains:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4,4-Dicyclopropylbutanoic Acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors, thereby modulating biological processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 4,4-Dicyclopropylpentanoic Acid
  • 4,4-Dicyclopropylhexanoic Acid
  • 4,4-Dicyclopropylheptanoic Acid

Comparison: Compared to its analogs, 4,4-Dicyclopropylbutanoic Acid exhibits unique reactivity due to the specific positioning of the cyclopropyl groups. This structural uniqueness can result in distinct chemical behaviors and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4,4-dicyclopropylbutanoic acid

InChI

InChI=1S/C10H16O2/c11-10(12)6-5-9(7-1-2-7)8-3-4-8/h7-9H,1-6H2,(H,11,12)

InChI Key

CHFMNQOZLHUKBF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CCC(=O)O)C2CC2

Origin of Product

United States

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